molecular formula C13H15N3O2 B4195551 N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B4195551
M. Wt: 245.28 g/mol
InChI Key: CWMKIZXNRFFNDS-UHFFFAOYSA-N
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Description

“N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide” is a complex organic compound. It contains a propanamide group (a derivative of propionic acid where the hydroxyl group is replaced by an amide), a methyl group attached to the nitrogen of the amide, and a 2-methylphenyl group attached to the 3-position of the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The oxadiazole ring, a heterocyclic ring containing two nitrogens and one oxygen, would likely contribute to the compound’s stability and reactivity. The presence of the N-methylpropanamide group could also influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in polar solvents, while the aromatic phenyl group could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound has bioactive properties, its mechanism of action would depend on its interactions with biological targets, which are not known at this time .

Safety and Hazards

Without specific toxicity or safety data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of new and complex organic compounds like “N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide” is a vibrant field of research in chemistry. Future directions could include the synthesis and characterization of this compound, investigation of its physical and chemical properties, and exploration of its potential biological activities .

properties

IUPAC Name

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-5-3-4-6-10(9)13-15-12(18-16-13)8-7-11(17)14-2/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMKIZXNRFFNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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